![molecular formula C16H19N3O2 B467676 3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide CAS No. 511517-65-0](/img/structure/B467676.png)
3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide
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Overview
Description
“3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of pyrazole compounds involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .Scientific Research Applications
Pharmaceutical Applications
Pyrazole derivatives are known for their wide range of biological activities and have been used in commercially available drugs with various therapeutic effects such as anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities. They are used to treat diseases like cancers, respiratory diseases, infections, and neurological diseases .
Agrochemical Applications
Pyrazole analogues serve as building blocks in organic synthesis for designing agrochemicals. They play a significant role in the development of pesticides and herbicides .
Metal Catalysis
Pyrazoles act as bifunctional ligands for metal catalysis. They are involved in creating complex structures that can catalyze various chemical reactions .
Environmental Monitoring
Pyrazole derived metal organic frameworks (MOFs) have been reported for use in environmental monitoring. These frameworks can detect and quantify pollutants and other environmental parameters .
Biological Imaging
The same MOFs have applications in biological imaging, aiding in the visualization of biological processes at the molecular level .
Material Science
Compounds containing pyrazole are influential in material science due to their versatility as synthetic intermediates in preparing chemicals relevant to this field .
Industrial Applications
In industry, pyrazole-containing compounds are utilized due to their applicability and versatility. They are involved in the synthesis of various industrial chemicals .
Coordination Chemistry
Pyrazoles are popular in coordination chemistry where they are used to synthesize coordination compounds with metals. These compounds have various applications including catalysis and materials science .
Pyrazole: An Important Core in Many Marketed and Clinical Drugs - Springer Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications - ResearchGate An Introductory Overview on Applications of Pyrazoles as Transition Metal Chemosensors - Springer Recent Advances in Synthesis and Applications of Pyrazole Containing Compounds - MDPI Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications - IntechOpen
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide variety of biological activities . They have been shown to be cytotoxic to several human cell lines .
Mode of Action
Pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . The cytotoxic properties could be attributed to the interaction of the compound with cellular targets, leading to cell death .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biological activities . For instance, some pyrazole derivatives have been shown to activate autophagy proteins as a survival mechanism, whereas the predominant pathway of death was p53-mediated apoptosis .
Pharmacokinetics
The physicochemical properties and spectral means (ir and nmr) of similar compounds have been characterized .
Result of Action
It’s known that pyrazole derivatives can exhibit cytotoxic properties . For instance, some pyrazole derivatives have been shown to be cytotoxic in the RKO cell line .
Action Environment
It’s known that the synthesis of similar compounds can be influenced by environmental factors such as temperature .
properties
IUPAC Name |
3-methyl-N-[4-(3-methylpyrazole-1-carbonyl)phenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)10-15(20)17-14-6-4-13(5-7-14)16(21)19-9-8-12(3)18-19/h4-9,11H,10H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWAVGLJHIGGRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-{4-[(3-methyl-1H-pyrazol-1-yl)carbonyl]phenyl}butanamide |
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